

Zasocitinib: A Technical Guide to a Next-Generation Selective TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Zasocitinib	
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Executive Summary

Zasocitinib (also known as TAK-279 and NDI-034858) is an investigational, orally active, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] [2] Developed through an advanced, AI-assisted computational design strategy, Zasocitinib exhibits exceptional potency and unprecedented selectivity for TYK2 over other JAK family members.[3] By binding to the regulatory pseudokinase (JH2) domain, it offers a distinct mechanism of action compared to traditional ATP-competitive JAK inhibitors that target the active kinase (JH1) domain.[3] This selectivity for TYK2 is critical for modulating the signaling of key cytokines implicated in a range of immune-mediated inflammatory diseases (IMIDs), including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFN).[3] Zasocitinib is currently in late-stage clinical development for the treatment of conditions such as psoriasis and psoriatic arthritis.[1][3] This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used in its characterization.

Chemical Structure and Properties

Zasocitinib is a complex heterocyclic molecule with the IUPAC name N-[(1R,2R)-2-methoxycyclobutyl]-7-(methylamino)-5-{[2-oxo-1-(pyridin-2-yl)-1H-pyridin-3-yl]amino}pyrazolo[1,5-a]pyrimidine-3-carboxamide.[4] Its structure is key to its high-selectivity binding to the TYK2 JH2 domain.



Chemical Identifiers

Identifier	Value	Reference(s)
IUPAC Name	N-[(1R,2R)-2- methoxycyclobutyl]-7- (methylamino)-5-{[2-oxo-1- (pyridin-2-yl)-1H-pyridin-3- yl]amino}pyrazolo[1,5- a]pyrimidine-3-carboxamide	[4]
CAS Number	2272904-53-5	[5]
SMILES	CNc1cc(Nc2cccn(- c3ccccn3)c2=O)nc2c(C(=O)N[C@@H]3CC[C@H]3OC)cnn1 2	[4]
InChl Key	BWINBHTTZLVXGT- NVXWUHKLSA-N	[4]
Synonyms	TAK-279, NDI-034858	[5]

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C23H24N8O3	[5]
Molecular Weight	460.50 g/mol	[5]
Appearance	Solid	[6]
Solubility	Soluble in DMSO (up to 50 mg/mL), Acetonitrile. Insoluble in Water and Ethanol.	[6][7]
Melting Point	Not publicly available.	

Pharmacological Properties Mechanism of Action

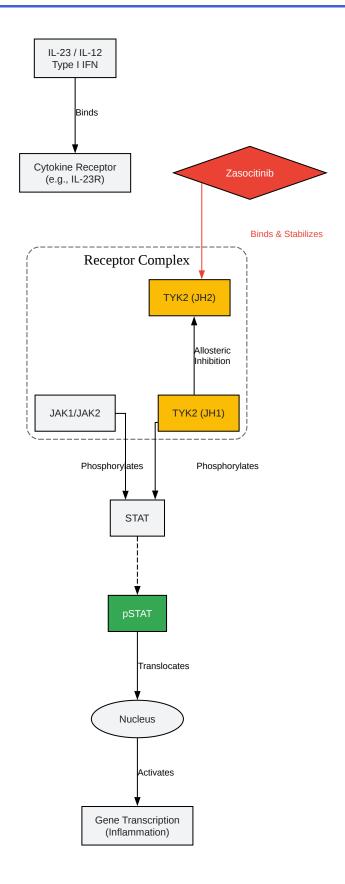






Zasocitinib is a highly selective, allosteric inhibitor that binds to the pseudokinase (JH2) domain of TYK2.[3] TYK2 is an intracellular enzyme that mediates signaling for key proinflammatory cytokines such as IL-12, IL-23, and Type I IFNs.[3] Unlike pan-JAK inhibitors that bind to the highly conserved ATP-binding site in the active kinase (JH1) domain, **Zasocitinib**'s allosteric binding to the less conserved JH2 domain stabilizes the pseudokinase domain in a conformation that inhibits the function of the adjacent active kinase domain.[3] This targeted mechanism blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby interrupting the inflammatory cascade.





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Caption: Mechanism of Action of Zasocitinib.



Selectivity Profile

Zasocitinib was designed for exquisite selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3). This is critical for avoiding off-target effects associated with broader JAK inhibition, such as hematological changes.[3] Biochemical assays demonstrate a significantly greater affinity for the TYK2 JH2 domain compared to the JH2 domains of JAK1 and JAK2.

Target Domain	Binding Affinity (Kd or K _i)	Selectivity vs. TYK2	Reference(s)
TYK2 JH2	$Kd = 0.0038 \text{ nM}; K_i = 0.0087 \text{ nM}$	-	[8]
JAK1 JH2	$Kd = 4,975 \text{ nM}; K_i > 15,000 \text{ nM}$	>1,000,000-fold	[8]
JAK2 JH2	Kd = 23,000 nM	>6,000,000-fold	[8]

Pharmacodynamics: Cellular Potency

The functional consequence of **Zasocitinib**'s selective binding is potent inhibition of TYK2-mediated signaling pathways in cellular assays, with no significant impact on pathways mediated by other JAKs. This has been demonstrated in human whole blood assays by measuring the inhibition of cytokine-induced STAT phosphorylation.

Pathway (Stimulant)	Endpoint	IC50 (nM)	Reference(s)
TYK2/JAK2 (IL-12)	pSTAT4	57.0	[8]
TYK2/JAK1 (Type I IFN)	pSTAT3	21.6	[8]
TYK2/JAK2 (IL-23)	pSTAT3	3.7 - 48.2	[8]
JAK1/JAK3 (IL-2)	pSTAT5	>30,000 (No inhibition)	[3]
JAK2/JAK2 (TPO)	pSTAT3	>30,000 (No inhibition)	[3]



Pharmacokinetics

Pharmacokinetic simulations based on clinical data indicate that a 30 mg once-daily oral dose of **Zasocitinib** maintains plasma concentrations sufficient to achieve over 90% inhibition of TYK2-mediated signaling throughout a 24-hour period.[3] This sustained target engagement is a key attribute of its clinical profile.

Key Experimental Protocols

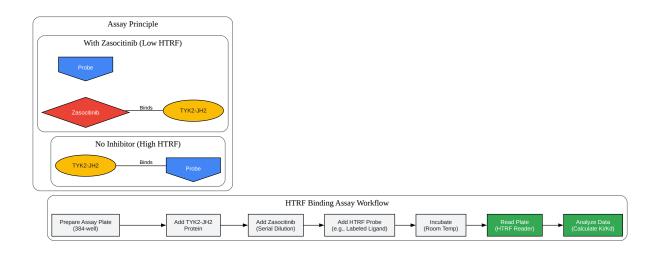
Detailed, step-by-step protocols for **Zasocitinib**-specific experiments are proprietary and not fully detailed in the public literature. The following sections describe the general methodologies employed for the key assays used to characterize **Zasocitinib**, based on standard industry practices and information from related publications.

Biochemical Binding Affinity Assay (HTRF)

Binding affinity of **Zasocitinib** to the TYK2 JH2 domain was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding assay.

Principle: This assay measures the displacement of a fluorescently labeled probe from the TYK2 JH2 protein by a competing inhibitor (**Zasocitinib**). The HTRF signal is inversely proportional to the binding of the inhibitor.





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Caption: Workflow and Principle of the HTRF Binding Assay.

General Methodology:

- Reagents: Recombinant human TYK2 JH2 domain protein, a fluorescently labeled probe known to bind the JH2 domain, HTRF donor (e.g., Europium cryptate-labeled antibody) and acceptor (e.g., d2-labeled streptavidin) fluorophores, and assay buffer.
- Procedure:
 - Serially diluted **Zasocitinib** is added to wells of a low-volume 384-well microplate.



- A fixed concentration of TYK2 JH2 protein is added, followed by a fixed concentration of the fluorescent probe.
- The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
- HTRF detection reagents are added.
- The plate is read on an HTRF-compatible microplate reader, measuring emission at two wavelengths.
- Data Analysis: The ratio of the two emission wavelengths is calculated. IC₅₀ values are determined by fitting the data to a four-parameter logistic curve. K_i/K_e values are then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Human Whole Blood Phospho-STAT (pSTAT) Assay

This assay measures the inhibitory effect of **Zasocitinib** on cytokine-induced STAT phosphorylation in specific immune cell subsets within a physiological matrix.

Principle: Fresh human whole blood is treated with **Zasocitinib**, then stimulated with a cytokine known to signal through a specific JAK-STAT pathway. Cells are then fixed, lysed, and permeabilized, followed by intracellular staining with a fluorescently-labeled antibody against the phosphorylated STAT protein. The level of pSTAT is quantified by flow cytometry.

General Methodology:

- Blood Collection: Blood is drawn from healthy volunteers into heparin-containing tubes and used within 2 hours.
- Procedure:
 - 100 μL of whole blood is aliquoted into 96-well deep-well plates.
 - Zasocitinib is added at various concentrations and pre-incubated for a defined period (e.g., 30-60 minutes) at 37°C.

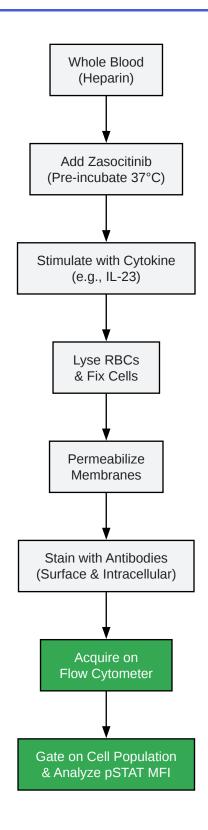
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- A specific cytokine (e.g., IL-23, IL-12, or IFN-α) is added at a pre-determined concentration
 (e.g., EC₈₀) to stimulate the cells for a short period (e.g., 15-30 minutes) at 37°C.
- The reaction is stopped, and red blood cells are lysed using a commercial lyse/fix buffer.
- Cells are washed and then permeabilized to allow antibody access to intracellular targets.
- Cells are stained with a cocktail of fluorescently-labeled antibodies, including cell surface markers (e.g., CD3, CD4 for T-cells) and an intracellular antibody against a specific pSTAT protein (e.g., anti-pSTAT3 Alexa Fluor 647).
- Data Acquisition & Analysis:
 - Samples are acquired on a flow cytometer.
 - Specific cell populations (e.g., CD4+ T-cells) are identified using a sequential gating strategy.
 - The median fluorescence intensity (MFI) of the pSTAT signal within the target population is measured.
 - IC₅₀ values are calculated by plotting the percent inhibition of the pSTAT MFI against the **Zasocitinib** concentration.





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Caption: General Workflow for the Whole Blood pSTAT Assay.

Preclinical In Vivo Efficacy Models



Zasocitinib has demonstrated efficacy in animal models of immune-mediated diseases.

Rat Adjuvant-Induced Arthritis (AIA) Model

This is a widely used preclinical model for rheumatoid arthritis that assesses the anti-inflammatory and anti-arthritic potential of a compound. **Zasocitinib** (at 3, 10, and 30 mg/kg, twice daily) was shown to decrease ankle diameter in this model.[8]

General Methodology:

- Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis, at the base of the tail or in a hind paw.
- Treatment: Dosing with **Zasocitinib** or vehicle is typically initiated either prophylactically (at or near the time of induction) or therapeutically (after the onset of clinical signs of arthritis). Administration is usually oral, once or twice daily.
- Endpoints:
 - Primary: Clinical scoring of disease severity based on paw swelling, erythema, and joint mobility. Paw volume or ankle diameter is measured using calipers.
 - Secondary: Body weight changes, histological analysis of joints for inflammation, pannus formation, and bone/cartilage erosion, and measurement of systemic inflammatory biomarkers.

Mouse Anti-CD40 Antibody-Induced Colitis Model

This model evaluates the efficacy of a compound in an acute, innate immunity-driven model of intestinal inflammation relevant to inflammatory bowel disease. **Zasocitinib** (at 30 and 90 mg/kg) reduced the colon weight-to-length ratio and improved histology scores in this model.[8]

General Methodology:

• Induction: Colitis is induced in T and B cell-deficient mice (e.g., Rag-/- mice) via a single intraperitoneal injection of an agonistic anti-CD40 antibody. This triggers a rapid and robust innate immune response in the colon.



- Treatment: Zasocitinib or vehicle is administered, typically orally, starting before or at the time of anti-CD40 injection.
- Endpoints:
 - Primary: Assessment of disease activity, including body weight loss and stool consistency.
 - Secondary: At necropsy (typically 5-7 days post-induction), colon weight-to-length ratio is measured as an indicator of edema and inflammation. Histological analysis of colon tissue is performed to score the degree of inflammation, epithelial damage, and immune cell infiltration.

Clinical Development

Zasocitinib is under evaluation in a robust clinical program across multiple immune-mediated diseases.[3] It has completed Phase 2b trials in moderate-to-severe plaque psoriasis and psoriatic arthritis and is progressing into Phase 3 studies.[3] Clinical data has shown that oral doses of 5 mg or more once daily result in significantly greater skin clearance (as measured by PASI 75/90/100 scores) compared to placebo over 12 weeks. The safety profile in these trials has been consistent with selective TYK2 inhibition, notably without the hematologic adverse events associated with broader JAK inhibitors.

Conclusion

Zasocitinib is a potent and exceptionally selective allosteric inhibitor of TYK2, representing a promising next-generation oral therapy for immune-mediated inflammatory diseases. Its distinct mechanism of action, targeting the JH2 pseudokinase domain, translates to a highly specific pharmacodynamic profile, potently inhibiting TYK2-driven pathways while sparing other JAK-mediated signaling. This selectivity, combined with a pharmacokinetic profile that allows for sustained target inhibition with once-daily oral dosing, underpins its promising efficacy and safety data from clinical trials. As further data from ongoing Phase 3 studies become available, **Zasocitinib** is positioned to be a significant advancement in the targeted treatment of psoriasis, psoriatic arthritis, and potentially other IMIDs.



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- To cite this document: BenchChem. [Zasocitinib: A Technical Guide to a Next-Generation Selective TYK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820545#zasocitinib-chemical-structure-and-properties]

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